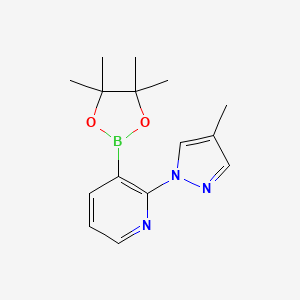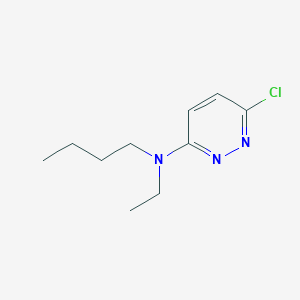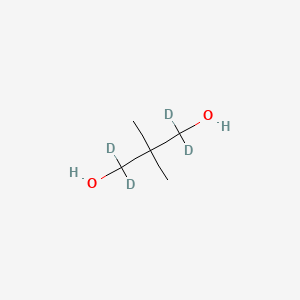
NPG Glycol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPG Glycol-d4, also known as Neopentyl Glycol-d4, is a deuterated form of Neopentyl Glycol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NPG Glycol-d4 is synthesized through the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde as an intermediate. This intermediate is then converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow microreactors. This method involves the condensation disproportionation of formaldehyde and isobutyraldehyde with sodium hydroxide as a catalyst. The reaction conditions, such as temperature, residence time, and molar ratios, are optimized to achieve higher yields and shorter reaction times compared to batch reactors .
Analyse Chemischer Reaktionen
Types of Reactions
NPG Glycol-d4 undergoes various types of chemical reactions, including:
Oxidation: Converts the glycol to aldehydes or ketones.
Reduction: Reduces the intermediate hydroxypivaldehyde to this compound.
Substitution: Forms esters and ethers through reactions with acids and alkyl halides
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acids (e.g., acetic acid) and alkyl halides (e.g., epichlorohydrin)
Major Products
Oxidation: Aldehydes and ketones.
Reduction: this compound.
Substitution: Esters and ethers
Wissenschaftliche Forschungsanwendungen
NPG Glycol-d4 is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy due to its deuterated nature, which provides clearer spectra.
Biology: Used as a cryoprotectant in biological samples.
Medicine: Employed in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: Applied in the production of polyesters, paints, lubricants, and plasticizers
Wirkmechanismus
The mechanism of action of NPG Glycol-d4 involves its ability to form stable complexes with various molecules. This stability is due to the presence of deuterium, which enhances the compound’s resistance to hydrolysis, oxidation, and thermal degradation. The molecular targets and pathways involved include interactions with enzymes and proteins, making it useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentaerythritol
- Trimethylolethane
- Trimethylolpropane
Comparison
NPG Glycol-d4 is unique due to its deuterated nature, which provides enhanced stability and clearer NMR spectra compared to its non-deuterated counterparts. Additionally, its resistance to hydrolysis, oxidation, and thermal degradation makes it more suitable for various industrial and research applications .
Eigenschaften
Molekularformel |
C5H12O2 |
|---|---|
Molekulargewicht |
108.17 g/mol |
IUPAC-Name |
1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2 |
InChI-Schlüssel |
SLCVBVWXLSEKPL-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C)(C)C([2H])([2H])O)O |
Kanonische SMILES |
CC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


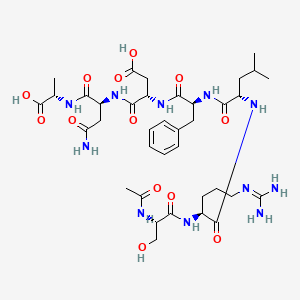
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
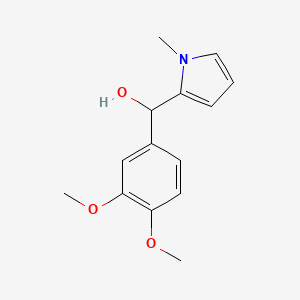
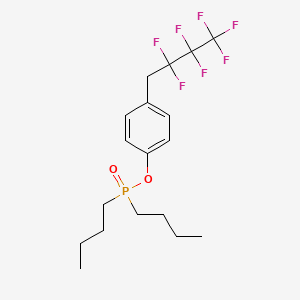
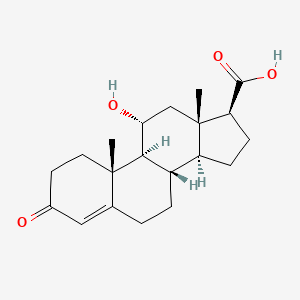
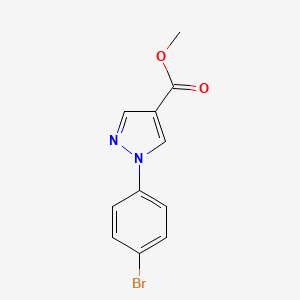
![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
